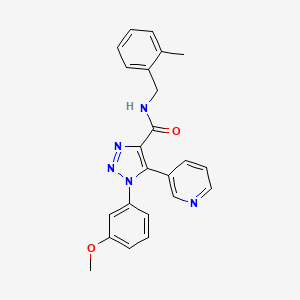

![molecular formula C15H13ClFN3O2 B2930162 2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide CAS No. 1394664-54-0](/img/structure/B2930162.png)

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide, commonly known as CFTR modulator, is a small molecule drug that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.

Wirkmechanismus

CFTR modulator acts as a potentiator of CFTR function by increasing the activity of the CFTR protein at the cell surface. It binds to a specific site on the CFTR protein, known as the regulatory domain, and stabilizes the protein in an open conformation, allowing chloride ions to pass through the channel. CFTR modulator has been shown to be effective in correcting the function of several CFTR mutations, including F508del, the most common mutation in CF.

Biochemical and Physiological Effects:

CFTR modulator has been shown to increase the transport of chloride ions across cell membranes in CF patients, leading to improved lung function, reduced pulmonary exacerbations, and improved quality of life. It has also been shown to improve pancreatic function and reduce the risk of intestinal obstruction in CF patients. CFTR modulator has a favorable safety profile and is generally well-tolerated by patients.

Vorteile Und Einschränkungen Für Laborexperimente

CFTR modulator has several advantages for lab experiments, including its high potency, specificity, and selectivity for the CFTR protein. It can be easily synthesized in the lab, and its effects on ion transport can be measured using electrophysiological techniques. However, CFTR modulator has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For research include the development of more potent and selective CFTR modulators, the identification of new CFTR mutations that can be targeted by CFTR modulators, and the exploration of combination therapies that can enhance the efficacy of CFTR modulators. Additionally, CFTR modulator may have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, where ion transport dysfunction is a key pathogenic factor.

Synthesemethoden

The synthesis of CFTR modulator involves a multi-step process that starts with the preparation of 2-(3-chlorophenyl)acetic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with 2-fluoropyridine-4-amine to obtain the amide intermediate. The final product is obtained by reducing the amide using sodium borohydride. The overall yield of the synthesis process is around 40%.

Wissenschaftliche Forschungsanwendungen

CFTR modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a protein that regulates the transport of chloride ions across cell membranes. CFTR modulator works by correcting the defective CFTR protein, thereby restoring the normal ion transport function.

Eigenschaften

IUPAC Name |

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O2/c1-15(14(18)22,10-3-2-4-11(16)8-10)20-13(21)9-5-6-19-12(17)7-9/h2-8H,1H3,(H2,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUBODSEAVZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)